Cas no 1219904-26-3 (N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide)

N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- F5827-0224
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide
- VU0521758-1
- AKOS024519944
- 1219904-26-3
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
-
- インチ: 1S/C15H11N5O4/c21-14(15-19-13(20-24-15)10-7-16-3-4-17-10)18-6-9-1-2-11-12(5-9)23-8-22-11/h1-5,7H,6,8H2,(H,18,21)
- InChIKey: ALRXBFNSLJLCAS-UHFFFAOYSA-N
- ほほえんだ: O1COC2C=CC(=CC1=2)CNC(C1=NC(C2C=NC=CN=2)=NO1)=O
計算された属性
- せいみつぶんしりょう: 325.081
- どういたいしつりょう: 325.081
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 454
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 112A^2
N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5827-0224-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-3mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-15mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F5827-0224-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5827-0224-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide |
1219904-26-3 | 1mg |
$54.0 | 2023-09-09 |
N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamideに関する追加情報
N-(2H-1,3-Benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-Oxadiazole-5-carboxamide: A Comprehensive Overview
N-(2H-1,3-benzodioxol-5-yl)methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide, also known by its CAS number 1219904-26-3, is a complex organic compound with a diverse range of applications in the fields of pharmaceuticals and agrochemicals. This compound has garnered significant attention due to its unique structural features and potential biological activities. The molecule consists of a benzodioxole ring system, a pyrazine moiety, and an oxadiazole group, all interconnected through a carboxamide linkage. These structural elements contribute to its versatility and make it a promising candidate for various research and development activities.
The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored various synthetic pathways to optimize the yield and purity of the compound. Recent studies have focused on improving the efficiency of these reactions by employing novel catalysts and reaction conditions. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high product quality. Such advancements highlight the ongoing efforts to refine the production process of this compound.
In terms of biological activity, N-(2H-1,3-benzodioxol-5-yl)methyl derivatives have been extensively studied for their potential as kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, making them attractive targets for drug development. The oxadiazole group in this compound is particularly noted for its ability to interact with kinase active sites through hydrogen bonding and hydrophobic interactions. Recent research has demonstrated that this compound exhibits potent inhibitory activity against several kinases associated with cancer and inflammatory diseases.
Another area of interest lies in the agricultural applications of this compound. The pyrazine moiety is known to confer pesticidal properties to molecules. Studies have shown that derivatives of this compound can act as effective insecticides and fungicides. For example, experiments conducted under controlled conditions have revealed that this compound can inhibit the growth of pathogenic fungi such as Fusarium graminearum and Botrytis cinerea. These findings underscore its potential as a novel agrochemical agent.
Recent advancements in computational chemistry have further enhanced our understanding of the molecular mechanisms underlying the biological activity of this compound. Molecular docking studies have provided insights into how the molecule interacts with target proteins at the atomic level. For instance, simulations have revealed that the benzodioxole ring plays a crucial role in stabilizing interactions within the binding pocket of kinase enzymes. Such detailed insights are invaluable for guiding future drug design efforts.
The environmental impact of this compound is another critical aspect that has been explored in recent studies. Researchers have investigated its biodegradability and toxicity profiles to assess its safety for use in both therapeutic and agricultural settings. Preliminary data suggest that the compound exhibits moderate biodegradability under aerobic conditions, which is promising for its sustainable use. However, further studies are required to fully understand its long-term environmental effects.
In conclusion, N-(2H-1,3-benzodioxol-5-yl)methyl-based compounds represent a class of molecules with immense potential in both pharmaceutical and agrochemical industries. The ongoing research into their synthesis, biological activity, and environmental impact continues to expand our knowledge and pave the way for innovative applications.
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